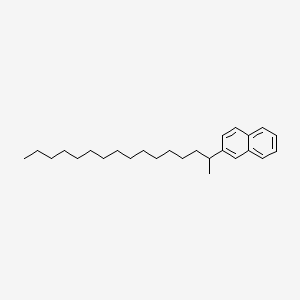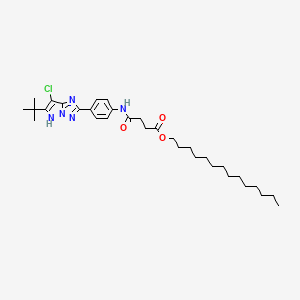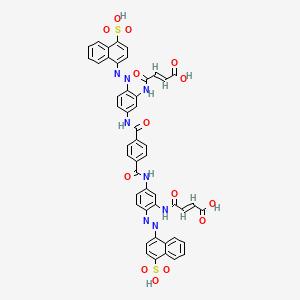
4,4'-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4’-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid” is a complex organic compound that features multiple functional groups, including azo, sulpho, and carbonylimino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4,4’-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid” typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative.
Introduction of the sulpho group: Sulphonation of the naphthol derivative is carried out using concentrated sulfuric acid.
Formation of the carbonylimino group: This involves the reaction of the azo compound with phosgene or a similar reagent to introduce the carbonylimino functionality.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts may be employed to enhance reaction rates.
Controlled temperature and pressure: Precise control of reaction conditions to ensure the desired product formation.
Purification steps: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and phenyl groups.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Aromatic amines.
Substitution products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: The compound’s azo group makes it a candidate for use in dye formulations.
Materials Science:
Biology
Biological Staining: The compound may be used as a staining agent in biological research due to its chromophoric properties.
Medicine
Pharmaceuticals: Potential use as a precursor or intermediate
Propriétés
Numéro CAS |
93857-75-1 |
|---|---|
Formule moléculaire |
C48H34N8O14S2 |
Poids moléculaire |
1011.0 g/mol |
Nom IUPAC |
(E)-4-[5-[[4-[[3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-[(4-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]benzoyl]amino]-2-[(4-sulfonaphthalen-1-yl)diazenyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C48H34N8O14S2/c57-43(21-23-45(59)60)51-39-25-29(13-15-37(39)55-53-35-17-19-41(71(65,66)67)33-7-3-1-5-31(33)35)49-47(63)27-9-11-28(12-10-27)48(64)50-30-14-16-38(40(26-30)52-44(58)22-24-46(61)62)56-54-36-18-20-42(72(68,69)70)34-8-4-2-6-32(34)36/h1-26H,(H,49,63)(H,50,64)(H,51,57)(H,52,58)(H,59,60)(H,61,62)(H,65,66,67)(H,68,69,70)/b23-21+,24-22+,55-53?,56-54? |
Clé InChI |
HOQCLWQSPIGQDI-DPBQSGAHSA-N |
SMILES isomérique |
C1=CC=C2C(=CC=C(C2=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C67)S(=O)(=O)O)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
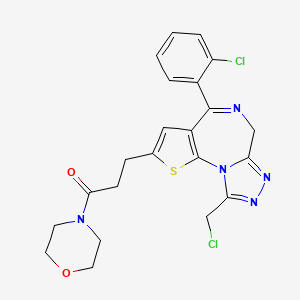
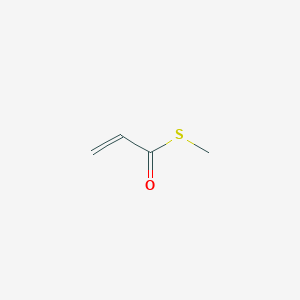
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
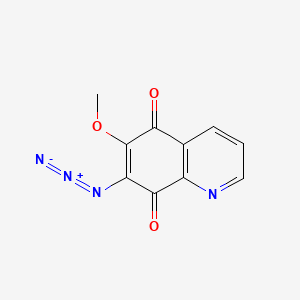

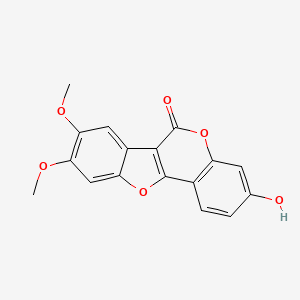
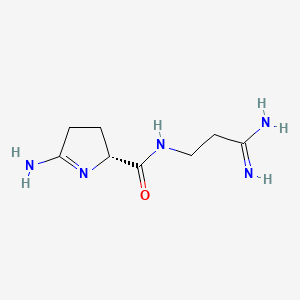

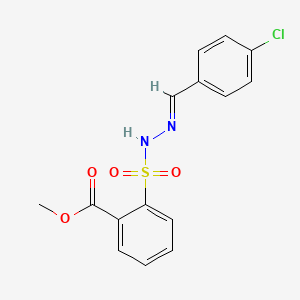
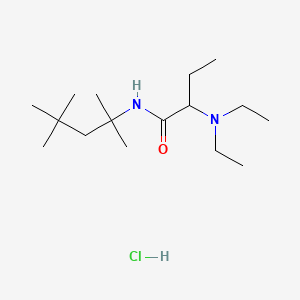
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
